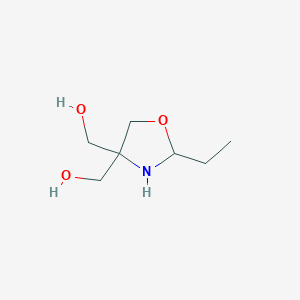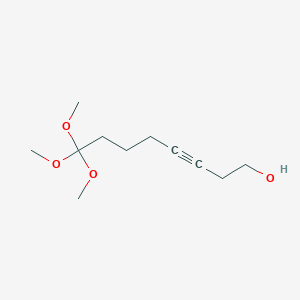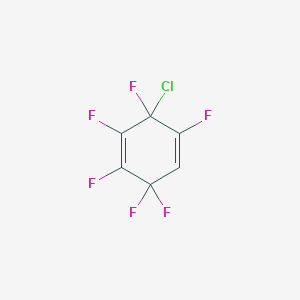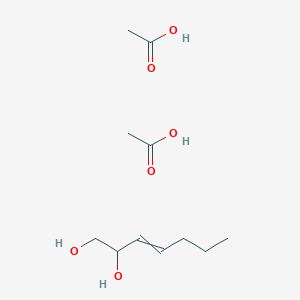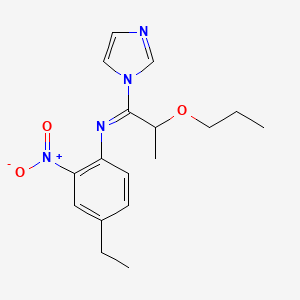![molecular formula C9H25O4PSi2 B14384047 Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate CAS No. 89813-03-6](/img/structure/B14384047.png)
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate is a compound that features both trimethylsilyl and phosphonate groups. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not typically found in nature and is synthesized for specific scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate typically involves the reaction of trimethylsilyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents is crucial to avoid contamination. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different alkyl groups.
Aplicaciones Científicas De Investigación
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for phosphonate metabolism.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active phosphonate compounds.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The phosphonate group can participate in various biochemical pathways, including enzyme inhibition and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl phosphonate
- Methyl phosphonate
Uniqueness
Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate is unique due to the presence of both trimethylsilyl and phosphonate groups, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s volatility and stability, making it suitable for various analytical techniques. The phosphonate group provides reactivity that can be harnessed in synthetic and biological applications.
This compound’s combination of properties makes it a valuable tool in both research and industrial settings, offering versatility that similar compounds may lack.
Propiedades
Número CAS |
89813-03-6 |
|---|---|
Fórmula molecular |
C9H25O4PSi2 |
Peso molecular |
284.44 g/mol |
Nombre IUPAC |
[methoxy(1-trimethylsilyloxyethyl)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C9H25O4PSi2/c1-9(12-15(3,4)5)14(10,11-2)13-16(6,7)8/h9H,1-8H3 |
Clave InChI |
MMHMRCZPTOGCNE-UHFFFAOYSA-N |
SMILES canónico |
CC(O[Si](C)(C)C)P(=O)(OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
